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Compound of Interest

5-Bromo-2-methoxyphenylboronic
Compound Name: o
aci

cat. No.: B1275055

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyphenylboronic acid is a valuable building block in organic synthesis,
particularly in Suzuki-Miyaura cross-coupling reactions, making it a compound of interest for
pharmaceutical and materials science research.[1] This guide provides a comprehensive
overview of its expected spectroscopic data (NMR, IR, MS). As experimentally derived spectra
are not widely available in public databases, this document presents predicted data based on
the analysis of its chemical structure and comparison with analogous compounds. Detailed,
generalized experimental protocols for acquiring such spectra are also provided to aid
researchers in their analytical endeavors.

Chemical Structure and Properties

e Compound Name: 5-Bromo-2-methoxyphenylboronic acid

e Synonyms: 5-Bromo-2-methoxybenzeneboronic acid, 3-Bromo-6-methoxyphenylboronic
acid[2]

o CAS Number: 89694-45-1[2]

e Molecular Formula: C7HsBBrOs[1]
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e Molecular Weight: 230.85 g/mol [1][2]
o Appearance: White to light yellow crystalline powder[1]

e Melting Point: 130-135 °C[2]

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 5-Bromo-2-
methoxyphenylboronic acid. These predictions are derived from established principles of
spectroscopy and by comparing the structure to similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for 5-Bromo-2-methoxyphenylboronic acid are
presented below. It is important to note that boronic acids can exist in equilibrium with their
cyclic anhydride form (a boroxine), which can lead to broader peaks or the appearance of
additional signals in the NMR spectra.

Table 1: Predicted *H NMR Spectral Data (in DMSO-ds)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~8.0 s (broad) 2H B(OH)2

~7.6 d 1H Ar-H (H-6)

~7.5 dd 1H Ar-H (H-4)

~7.0 d 1H Ar-H (H-3)

~3.9 s 3H -OCH3

Table 2: Predicted 3C NMR Spectral Data (in DMSO-ds)
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Chemical Shift (ppm) Assighment
~160 Ar-C-OCHs
~138 Ar-C-H

~135 Ar-C-H

~120 (broad) Ar-C-B

~115 Ar-C-Br

~113 Ar-C-H

~56 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorption bands expected for 5-Bromo-2-methoxyphenylboronic acid are listed below.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment of Vibration

O-H stretch (from B(OH)z and

3500 - 3200 Strong, Broad H20)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-OCHs)
~1600, ~1480 Medium-Strong Aromatic C=C bending
~1350 Strong B-O stretch

~1250 Strong Aryl-O stretch (asymmetric)
~1020 Strong Aryl-O stretch (symmetric)
~650 Medium C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 5-Bromo-2-methoxyphenylboronic acid, the most characteristic feature will be
the isotopic pattern of the molecular ion due to the presence of bromine isotopes (’°Br and 81Br
in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z (relative abundance) Assighment
230/232 (~1:1) [M]* (Molecular ion)
212/214 [M - H20]*

199/201 [M - OCHs]*

151 [M - Br]*

136 [M - Br - CHs]*

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
discussed above. These protocols are based on standard laboratory practices for the analysis
of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 5-Bromo-2-methoxyphenylboronic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as
DMSO-ds. DMSO-de is often preferred for boronic acids as it can help disrupt the
formation of boroxine anhydrides.

o Transfer the solution to a 5 mm NMR tube.

e H NMR Acquisition:
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o Instrument: 400 MHz (or higher) NMR Spectrometer.
o Solvent: DMSO-de.

o Temperature: 298 K.

o Pulse Program: Standard single-pulse ('zg30°).

o Number of Scans: 16-64 scans.

o Relaxation Delay: 1-2 seconds.

o Referencing: Use the residual solvent peak of DMSO-ds (& = 2.50 ppm) as the internal
standard.

e 13C NMR Acquisition:
o Instrument: 100 MHz (or higher, corresponding to the *H frequency) NMR Spectrometer.
o Solvent: DMSO-de.
o Temperature: 298 K.
o Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
o Number of Scans: = 1024 scans (due to the low natural abundance of 13C).
o Relaxation Delay: 2-5 seconds.

o Referencing: Use the solvent peak of DMSO-ds (6 = 39.52 ppm) as the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 5-Bromo-2-methoxyphenylboronic acid powder
directly onto the ATR crystal.
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o Apply firm pressure using the instrument's pressure arm to ensure good contact between
the sample and the crystal. This method requires minimal sample preparation.

e IR Spectrum Acquisition:
o Instrument: FTIR spectrometer with a universal ATR accessory.
o Mode: Transmittance or Absorbance.
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm™1.
o Number of Scans: 16-32 scans.

o A background spectrum of the clean, empty ATR crystal should be recorded prior to the
sample measurement.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.

o The sample can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

o Data Acquisition (using Electrospray lonization - ESI as an example):

o

Instrument: A mass spectrometer equipped with an ESI source (e.g., TOF or Quadrupole).

[¢]

lonization Mode: Positive or Negative ion mode.

o

Mass Range: m/z 50-500.

[e]

Capillary Voltage: 3-4 kV.

(¢]

Source Temperature: 100-150 °C.
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o Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the
characteristic isotopic pattern of bromine (7°Br and 8Br in an approximate 1:1 ratio).

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized chemical compound like 5-Bromo-2-methoxyphenylboronic acid.
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Caption: Workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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